molecular formula C6H10MnO4 B8788238 Manganese dipropionate CAS No. 21129-18-0

Manganese dipropionate

Cat. No. B8788238
CAS RN: 21129-18-0
M. Wt: 201.08 g/mol
InChI Key: ZGIHUCQOMWIMKH-UHFFFAOYSA-L
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Patent
US05591878

Procedure details

A preparation of manganese propionate is made by combining 114.95 grams of dry manganese carbonate, 300.30 grams of dry acetic acid, and 40.01 grams of sodium hydroxide. The mixture is heated to reflux with constant stirring. Water with some acetic acid is removed by fractional distillation. Heat is increased until the water and about 80 percent of the acetic acid liquid has been removed. Carbon dioxide is released through a vented condenser. The resulting composition of manganese acetate and sodium acetate in residual acetic acid is poured into a flat metal pan and placed in a freezer until cool. After cooling, the solution solidifies into a pink "glass". The "glass" is ground releasing the acetic acid. A white to slightly pink powder is collected containing manganese acetate and sodium acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
114.95 g
Type
reactant
Reaction Step Two
Quantity
40.01 g
Type
reactant
Reaction Step Three
Quantity
300.3 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:5])(=[O:4])[CH2:2]C.[Mn+2:6].[C:7]([O-:11])(=[O:10])[CH2:8]C.C(=O)([O-])[O-].[Mn+2].[OH-].[Na+]>C(O)(=O)C>[C:1]([O-:5])(=[O:4])[CH3:2].[Mn+2:6].[C:7]([O-:11])(=[O:10])[CH3:8] |f:0.1.2,3.4,5.6,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)[O-].[Mn+2].C(CC)(=O)[O-]
Step Two
Name
Quantity
114.95 g
Type
reactant
Smiles
C([O-])([O-])=O.[Mn+2]
Step Three
Name
Quantity
40.01 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
300.3 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with constant stirring
CUSTOM
Type
CUSTOM
Details
Water with some acetic acid is removed by fractional distillation
TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
is increased until the water and about 80 percent of the acetic acid liquid
CUSTOM
Type
CUSTOM
Details
has been removed
CUSTOM
Type
CUSTOM
Details
Carbon dioxide is released through a vented condenser
ADDITION
Type
ADDITION
Details
The resulting composition of manganese acetate and sodium acetate in residual acetic acid is poured into a flat metal pan
TEMPERATURE
Type
TEMPERATURE
Details
until cool
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
A white to slightly pink powder is collected
ADDITION
Type
ADDITION
Details
containing manganese acetate and sodium acetate

Outcomes

Product
Name
Type
Smiles
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.